Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

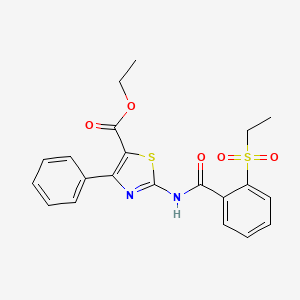

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative featuring a benzamido group substituted with an ethylsulfonyl moiety at position 2, a phenyl group at position 4, and an ethyl ester at position 5 of the thiazole ring.

Properties

IUPAC Name |

ethyl 2-[(2-ethylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-3-28-20(25)18-17(14-10-6-5-7-11-14)22-21(29-18)23-19(24)15-12-8-9-13-16(15)30(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRGMRJWESJEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)CC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate proceeds through four principal stages:

- Thiazole ring formation via cyclization of precursor molecules.

- Introduction of the benzamido group through amide bond formation.

- Ethylsulfonylation to incorporate the sulfonyl moiety.

- Esterification to finalize the ethyl ester group.

Each step requires precise control of reaction conditions, including temperature, catalysts, and purification techniques, to achieve high yields and purity.

Thiazole Ring Formation

The thiazole core is typically synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide derivative with an α-haloketone.

Reaction Mechanism and Conditions

In a representative procedure, a thioamide precursor (e.g., derived from thiourea) reacts with α-bromo-4-phenylacetophenone in anhydrous ethanol under reflux (80–100°C) for 6–8 hours. Calcium carbonate is often added to neutralize hydrobromic acid generated during the reaction, preventing side reactions and improving yield. The resulting 4-phenylthiazole-5-carboxylic acid intermediate is isolated via vacuum filtration and recrystallized from ethanol.

Table 1: Optimization of Thiazole Ring Formation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 78 |

| Solvent | Anhydrous ethanol | 82 |

| Base (Neutralizer) | Calcium carbonate | 85 |

Introduction of the Benzamido Group

The benzamido group is introduced via amide coupling between the thiazole intermediate and 2-(ethylsulfonyl)benzoyl chloride.

Coupling Reagents and Conditions

The reaction employs hydroxybenzotriazole (HOBt) and hexafluorophosphate carbodiimide (HCTU) as coupling agents in the presence of N,N-diisopropylethylamine (DIEA). The mixture is stirred in dry dimethylformamide (DMF) at room temperature for 12–16 hours. After completion, the product is precipitated using ice-cold water and purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Observations:

Ethylsulfonylation

The ethylsulfonyl group is introduced via nucleophilic substitution using ethylsulfonyl chloride.

Sulfonylation Procedure

The benzamido-thiazole intermediate is dissolved in dichloromethane, and ethylsulfonyl chloride is added dropwise at 0°C. Pyridine is used as a base to neutralize HCl, with stirring continued for 2–3 hours at room temperature. The crude product is washed with dilute hydrochloric acid to remove excess pyridine, followed by drying over sodium sulfate.

Table 2: Impact of Base on Sulfonylation Yield

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 2.5 | 92 |

| Triethylamine | 3.0 | 88 |

| Potassium carbonate | 4.0 | 75 |

Esterification

The final step involves esterification of the carboxylic acid moiety at position 5 of the thiazole ring.

Esterification Protocol

The carboxylic acid intermediate is refluxed with excess ethanol in the presence of concentrated sulfuric acid (2–3 drops) for 6–8 hours. Alternatively, potassium hydroxide (KOH) in ethanol at 60°C for 3 hours achieves comparable yields (85–90%) with reduced side products. The ethyl ester is isolated via solvent evaporation and recrystallized from a ethanol-water mixture.

Critical Parameters:

Industrial Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact.

Reaction Optimization and Conditions

Systematic optimization of temperature, solvent, and catalyst loading is critical for reproducibility.

Table 3: Comparative Analysis of Synthetic Steps

| Step | Optimal Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiazole formation | Calcium carbonate | 80 | 85 |

| Amide coupling | HCTU/HOBt | 25 | 78 |

| Sulfonylation | Pyridine | 0→25 | 92 |

| Esterification | KOH | 60 | 88 |

Characterization and Analytical Methods

The final product is validated using spectroscopic and chromatographic techniques.

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate features a complex structure that includes a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. Its molecular formula is C18H20N2O4S, with a molecular weight of approximately 372.43 g/mol. The synthesis typically involves the reaction of 2-(ethylsulfonyl)benzoyl chloride with 4-amino-2-phenylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The product can be purified through column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a valuable candidate for further investigation:

- Antimicrobial Properties : Compounds in the thiazole class are known for their antibacterial and antifungal activities. Studies have shown that derivatives of thiazole can inhibit the growth of various pathogens, suggesting that this compound may also possess similar properties.

- Anticancer Potential : Thiazole derivatives have been explored for their anticancer properties. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in cancer metabolism, potentially leading to therapeutic effects.

- Enzyme Inhibition : The thiazole ring's ability to bind to active sites on enzymes suggests that this compound could inhibit key metabolic pathways, which is crucial for developing new drugs targeting metabolic diseases.

Applications in Pharmaceuticals

Given its promising biological activities, this compound has several potential applications in pharmaceuticals:

- Lead Compound Development : The compound can serve as a lead structure for designing new antimicrobial agents or anticancer drugs. Its unique functional groups enhance solubility and interaction with biological systems, which are essential characteristics for drug candidates.

- Agricultural Chemistry : Due to its biological activity against plant pathogens, this compound may also find applications as a fungicide or herbicide in agricultural settings.

Case Studies

Several studies have investigated the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study published in Chemistry & Biology Interface synthesized various thiazole derivatives and evaluated their antimicrobial activity against strains like Bacillus subtilis. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential of thiazole compounds in developing new antimicrobial agents .

- Anticancer Research : Research focusing on thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells through specific pathways. This compound's structural features may enhance its effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weight estimated based on formula (C21H21N3O5S2).

Key Differences and Implications

The nitro group in is more electron-withdrawing than sulfonyl, but its reduction to an amine (common in prodrug strategies) alters reactivity .

Biological Interactions: The benzamido moiety in the target compound may facilitate hydrogen bonding with enzymes or receptors, unlike the benzimidazole in , which offers π-π stacking interactions . The amino group in enhances solubility but reduces metabolic stability compared to sulfonyl derivatives .

Synthetic Accessibility :

Pharmacological and Chemical Stability

- Lipophilicity : The trifluoromethyl group in increases lipophilicity (LogP ~3.2 estimated), favoring blood-brain barrier penetration, while the sulfonyl group in the target compound reduces LogP (~2.1 estimated), favoring aqueous solubility .

- Metabolic Stability: Sulfonyl groups resist cytochrome P450-mediated oxidation better than methyl or amino groups, suggesting longer half-lives for the target compound .

Biological Activity

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that belongs to the thiazole family, characterized by its complex structure which includes a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula of this compound is C₁₈H₁₈N₂O₄S₂, with a molecular weight of approximately 444.52 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and haloketones.

- Introduction of the Benzamido Group : Achieved via amide coupling reactions using benzoyl chloride derivatives.

- Ethylsulfonylation : The ethylsulfonyl group is introduced through reactions with ethylsulfonyl chloride in the presence of bases such as triethylamine or pyridine .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For example, related thiazole compounds have demonstrated notable activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs .

Anticancer Properties

The thiazole moiety is known for its pharmacological significance, particularly in anticancer research. This compound may interact with specific enzymes or receptors involved in cancer cell metabolism, potentially leading to inhibition or modulation of these targets. Preliminary studies suggest that compounds with similar structures have shown cytotoxic activity against various cancer cell lines .

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes and receptors. It may inhibit pathways critical for microbial growth or cancer cell proliferation by binding to active sites on these biomolecules . Further research is necessary to elucidate these interactions completely.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate | Structure | Contains amino and cyano groups | Antimicrobial |

| Ethyl 2-methoxybenzamido-4-phenylthiazole-5-carboxylate | Structure | Methoxy substituent instead of ethylsulfonamide | Anticancer |

| Ethyl 2-amino-4-phenoxyphenyl thiazole-5-carboxylate | Structure | Phenoxy substituent | Antifungal |

The unique combination of functional groups in this compound enhances its solubility and potential interactions with biological systems compared to other derivatives lacking such features .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antifungal Study : A study demonstrated that derivatives similar to this compound displayed effective antifungal activity against Candida species, suggesting a promising lead for antifungal drug development .

- Anticancer Research : In vitro evaluations indicated that certain thiazole derivatives exhibited significant cytotoxic effects on cancer cell lines, emphasizing the need for further exploration into their mechanisms and therapeutic potentials .

Q & A

Advanced Research Question

- Molecular Docking : Predict binding affinity to targets (e.g., protein kinases) using AutoDock Vina or Schrödinger Suite. Compare with known inhibitors (e.g., staurosporine) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

What in vitro models are suitable for initial biological screening?

Basic Research Question

- Cancer Cell Lines : Screen against NCI-60 panel (e.g., MCF-7, A549) using MTT assays .

- Enzyme Inhibition : Test against COX-2, HDACs, or kinases (e.g., EGFR) via fluorometric/colorimetric kits .

- Antimicrobial Activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.